molecular formula C5H6ClF3N2O B6223536 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride CAS No. 2763759-96-0

2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6223536
CAS No.: 2763759-96-0
M. Wt: 202.56 g/mol
InChI Key: HZSWRTZEOOBCSB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride is a fluorinated organic compound with significant applications in various fields of scientific research. Its unique structure, featuring a trifluoromethyl group and an oxazole ring, imparts distinct chemical properties that make it valuable in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or amino acids with suitable reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products:

    Oxazole Derivatives: Formed through oxidation.

    Amine Derivatives: Formed through reduction.

    Substituted Compounds: Formed through nucleophilic substitution.

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Biology:

    Biochemical Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibitors: Serves as a scaffold for designing enzyme inhibitors.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

Industry:

    Material Science: Employed in the synthesis of advanced materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

    2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.

    2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-one: A ketone derivative with similar structural features.

Uniqueness: 2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications in research and industry.

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future applications

Properties

CAS No.

2763759-96-0

Molecular Formula

C5H6ClF3N2O

Molecular Weight

202.56 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)3(9)4-10-1-2-11-4;/h1-3H,9H2;1H

InChI Key

HZSWRTZEOOBCSB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(C(F)(F)F)N.Cl

Purity

94

Origin of Product

United States

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